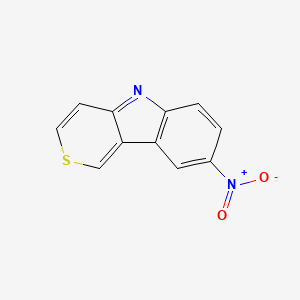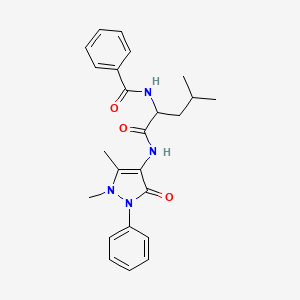
N-(1-(Antipyrinylcarbamoyl)-3-methylbutyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(Antipyrinylcarbamoyl)-3-methylbutyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of an antipyrine moiety, a carbamoyl group, and a benzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Antipyrinylcarbamoyl)-3-methylbutyl)benzamide typically involves the condensation of antipyrine derivatives with benzoyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Starting Materials: Antipyrine, benzoyl chloride, and a base such as triethylamine.
Reaction Conditions: The reaction is conducted in an organic solvent like dichloromethane at a temperature range of 0-5°C.
Procedure: Antipyrine is dissolved in the solvent, and benzoyl chloride is added dropwise with continuous stirring. The base is then added to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred for several hours until the reaction is complete.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(Antipyrinylcarbamoyl)-3-methylbutyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or antipyrine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1-(Antipyrinylcarbamoyl)-3-methylbutyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs for pain management and inflammation.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(1-(Antipyrinylcarbamoyl)-3-methylbutyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in inflammatory pathways.
Modulating Receptors: Interacting with receptors on cell surfaces to modulate cellular responses.
Pathways Involved: Inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
N-(1-(Antipyrinylcarbamoyl)-3-methylbutyl)benzamide can be compared with other similar compounds, such as:
Benzamides: Similar structure but may lack the antipyrine moiety.
Antipyrine Derivatives: Similar pharmacological properties but different chemical structures.
Unique Features: The presence of both antipyrine and benzamide moieties in a single molecule makes it unique and potentially more versatile in its applications.
List of Similar Compounds
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide
- 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide
- 2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide
These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties.
Eigenschaften
CAS-Nummer |
81217-01-8 |
|---|---|
Molekularformel |
C24H28N4O3 |
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
N-[1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-4-methyl-1-oxopentan-2-yl]benzamide |
InChI |
InChI=1S/C24H28N4O3/c1-16(2)15-20(25-22(29)18-11-7-5-8-12-18)23(30)26-21-17(3)27(4)28(24(21)31)19-13-9-6-10-14-19/h5-14,16,20H,15H2,1-4H3,(H,25,29)(H,26,30) |
InChI-Schlüssel |
QUPUTLURUQMPMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


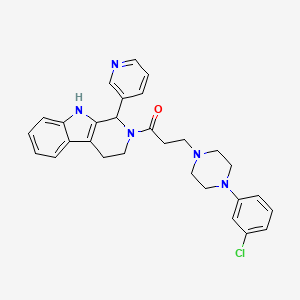
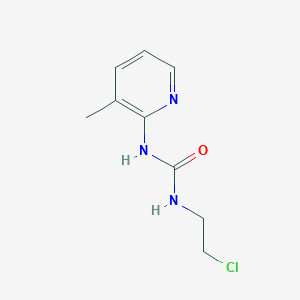
![3,9-dibenzyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B12808673.png)
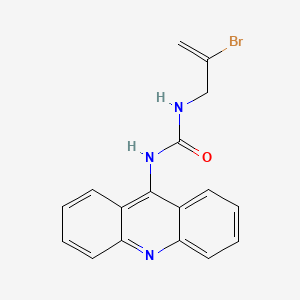
![2-(piperidin-1-ylmethyl)-3H-thiochromeno[3,4-d]imidazol-4-one](/img/structure/B12808691.png)
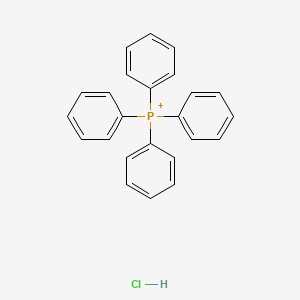
![propyl N-(9-ethyl-19-oxo-9,14,20-triazapentacyclo[11.7.0.02,10.03,8.014,18]icosa-1(13),2(10),3(8),4,6,11,15,17-octaen-5-yl)carbamate](/img/structure/B12808710.png)
![4-amino-1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12808717.png)
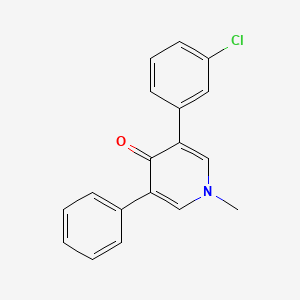

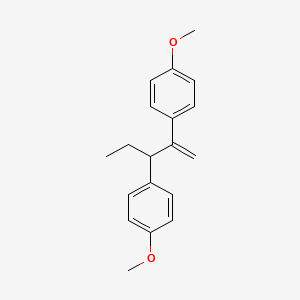
![5'-Chloro-6-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B12808739.png)
